4-(Chloromethyl)-6-methoxyhex-1-ene
Description
4-(Chloromethyl)-6-methoxyhex-1-ene is an aliphatic compound featuring a chloromethyl group at the 4-position, a methoxy group at the 6-position, and a terminal double bond at the 1-position. Its structure combines electrophilic (chloromethyl) and electron-donating (methoxy) functionalities, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H15ClO |
|---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
4-(chloromethyl)-6-methoxyhex-1-ene |
InChI |
InChI=1S/C8H15ClO/c1-3-4-8(7-9)5-6-10-2/h3,8H,1,4-7H2,2H3 |
InChI Key |
SZFAQTYIGXFYLR-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(CC=C)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6-methoxyhex-1-ene typically involves the chloromethylation of a suitable precursor. One common method is the reaction of a hexene derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These methods ensure high yield and purity of the product while minimizing the formation of by-products. The use of environmentally friendly catalysts and solvents is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-6-methoxyhex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The double bond in the hexene chain can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Scientific Research Applications
4-(Chloromethyl)-6-methoxyhex-1-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-6-methoxyhex-1-ene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methoxy group can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .
Comparison with Similar Compounds
Chloromethyl-Substituted Heterocyclic Compounds
Example Compounds : 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-arylurea derivatives (8a-c) .
Key Differences :
- The thiazole ring in 8a-c increases the electrophilicity of the chloromethyl group compared to the aliphatic chain in the target compound.
- Urea moieties in 8a-c enable hydrogen bonding, affecting solubility and biological interactions, which are absent in this compound.
Bis(Chloromethyl) Ether (BCME)
Source : Toxicological Profile for BCME .
Key Differences :
- BCME’s dual chloromethyl groups make it a potent carcinogen, whereas the target compound’s single chloromethyl group and stabilizing methoxy likely reduce toxicity.
- BCME’s volatility and reactivity make it hazardous in industrial settings, unlike the less volatile aliphatic target compound.
Cyclohexenone Derivatives with Aryl Substituents
Example Compound : Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate .
| Feature | This compound | Cyclohexenone Derivatives |
|---|---|---|
| Core Structure | Linear alkene | Conjugated enone system with aryl groups |
| Conformation | Flexible aliphatic chain | Rigid half-chair/envelope conformations |
| Reactivity | Isolated alkene reactivity | Michael addition/cyclization sites |
| Applications | Synthesis intermediates | Building blocks for spiro compounds |
Key Differences :
- Cyclohexenones’ conjugated enone systems enable participation in Michael additions, unlike the isolated alkene in the target compound.
- Aryl substituents in cyclohexenones enhance crystallinity and π-π interactions, whereas the aliphatic target compound may exhibit lower melting points.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
